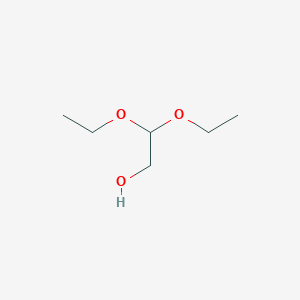![molecular formula C7H8O3 B041619 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 24363-23-3](/img/structure/B41619.png)
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, or 7-oxabicyclohept-5-ene-2-carboxylic acid, is an organic compound commonly used in scientific research. It is a bicyclic ketone with a molecular formula of C7H10O3. It is an important reagent in organic synthesis and has a wide range of applications in various scientific fields. It is used as a starting material in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and natural products.
Scientific Research Applications
It serves as a precursor for ring opening metathesis polymerization (ROMP) in the preparation of carbohydrate-substitute (Schueller, Manning, & Kiessling, 1996).
N-propyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, derived from this acid, shows potential as an antitumor, anti-inflammatory, and antimicrobial agent (Li & Liang, 2013).
Acid-catalyzed hydrolysis of 7-Oxa-5-oxo-2-bicyclo[2.2.1]heptene, a related compound, results in 1,2-dihydroxybenzene production, which has applications in organic synthesis (Lajunen & Maki, 1991).
It is used in the synthesis of (±)-nephromopsinic acid, which has potential applications in paraconic acid synthesis (Forster, Fitremann, & Renaud, 1998).
The high strain in its structure allows for the stereoselective preparation of various functionalized scaffolds like cyclopentene, dihydrofuran, pyrroline, and pyrrolidine (Moreno-Clavijo et al., 2011).
Acetylenic esters of this acid demonstrate promising corrosion-protective properties against steel acid corrosion (Mamedov, 2004).
Copper(II) complexes with this acid show potential for efficient metal-organic frameworks (McCann et al., 1997).
It is used in a novel green synthesis strategy for the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton, with applications in genetics and developmental biology (Puerto Galvis & Kouznetsov, 2013).
It's a starting material for synthesizing natural product-like compounds with the 2-aza-7-oxabicyclo[4.3.0]nonane framework, aiding in the assembly of various alkaloid-like compounds (Sonaglia et al., 2012).
It has applications in the enhancement of mechanical properties of isotactic polypropylene (Pan et al., 2018).
Mechanism of Action
Target of Action
It’s known to be used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of 7-Oxa-bicyclo[22It’s known that the compound can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .
Biochemical Pathways
The specific biochemical pathways affected by 7-Oxa-bicyclo[22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Result of Action
The molecular and cellular effects of 7-Oxa-bicyclo[22It’s known that the compound can be used in the synthesis of 4,4-dialkyl-2-butenolides , which suggests that it may have a role in the formation of these compounds.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Oxa-bicyclo[22It’s known that the compound is moisture sensitive , indicating that its stability and efficacy could be affected by humidity levels in the environment.
properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390171 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24363-23-3 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
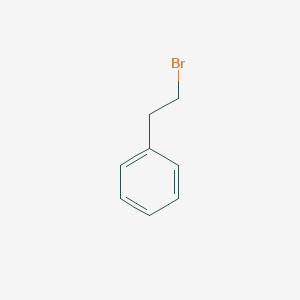
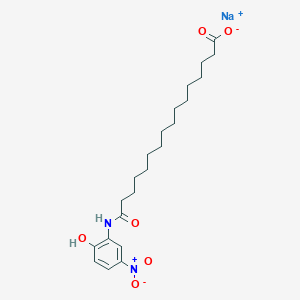
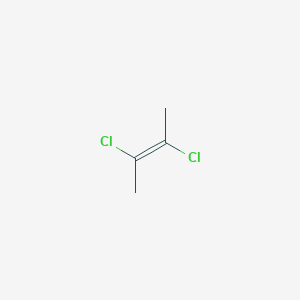
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
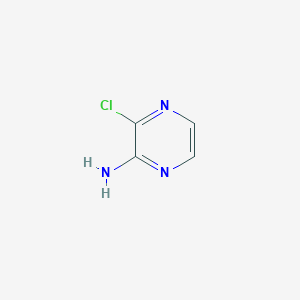
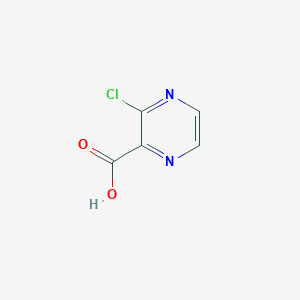
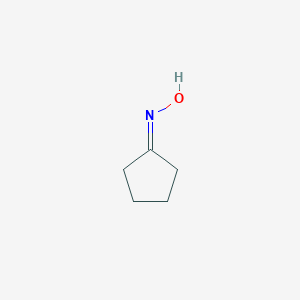
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)
